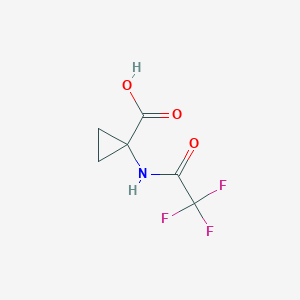

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid

Description

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a trifluoroacetamido (-NHCOCF₃) substituent and a carboxylic acid (-COOH) group. The cyclopropane ring introduces significant ring strain, enhancing reactivity, while the trifluoroacetamido group contributes to electronic modulation and metabolic stability. This compound is synthesized via multi-step routes involving enzymatic resolution (e.g., subtilisin A-mediated enantiomer separation) and acylation with ethyl trifluoroacetate . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and antiviral agents .

Propriétés

IUPAC Name |

1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFYYKVOJQHLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514446 | |

| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-98-2 | |

| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid typically involves the reaction of amino-cyclopropanecarboxylic acid with trifluoroacetic acid ethyl ester in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Analyse Des Réactions Chimiques

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.

Applications De Recherche Scientifique

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Cyclopropane or Fluorinated Backbones

Functional Group and Reactivity Comparison

- Trifluoroacetamido Group: The -NHCOCF₃ group in the target compound enhances electron-withdrawing effects, increasing carboxylic acid acidity and resistance to enzymatic degradation compared to non-fluorinated analogs like cyclopropanecarboxylic acid .

- Cyclopropane vs. Cyclohexane : The cyclopropane ring in the target compound confers higher reactivity due to ring strain, whereas 3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid () exhibits greater stability but reduced synthetic utility in strained systems .

- Fluorination Patterns : 2,2-Difluorocyclopropanecarboxylic acid () lacks the trifluoroacetamido group, limiting its use in peptide mimetics but making it a cost-effective fluorochemical precursor .

Activité Biologique

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid, commonly referred to as TFAC, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFAC based on recent research findings, case studies, and its mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid

- Molecular Formula : C6H8F3N O2

- Molecular Weight : 201.13 g/mol

The presence of the trifluoroacetamido group significantly influences the compound's reactivity and biological interactions. The cyclopropane moiety adds rigidity to the structure, which can enhance binding interactions with biological targets.

The biological activity of TFAC is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetamido group is known to enhance lipophilicity and may facilitate membrane permeability, allowing the compound to exert effects within cellular environments.

Key Mechanisms Include:

- Enzyme Inhibition : TFAC has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it competes with substrates for active sites in enzymes like O-acetylserine sulfhydrylase (OASS) .

- Receptor Modulation : The compound may interact with protein receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that TFAC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that TFAC can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays reveal that while TFAC is effective against certain pathogens, it shows low cytotoxicity towards mammalian cells. This profile suggests a favorable therapeutic index, which is crucial for drug development.

Case Studies

- Study on Enzyme Inhibition :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2,2-Difluoroacetamido)cyclopropanecarboxylic acid | Similar structure but less fluorination | Reduced antimicrobial efficacy |

| 1-(Trifluoromethylacetamido)cyclopropanecarboxylic acid | Enhanced lipophilicity | Increased enzyme inhibition |

The presence of trifluoromethyl groups in TFAC enhances its biological activity compared to similar compounds lacking these features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.